

Spectroscopic data (NMR, IR, MS) of 4-(Chloro(phenyl)methyl)pyridine

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Compound of Interest

Compound Name: 4-(Chloro(phenyl)methyl)pyridine

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An In-Depth Technical Guide to the Spectroscopic Analysis of 4-(Chloro(phenyl)methyl)pyridine

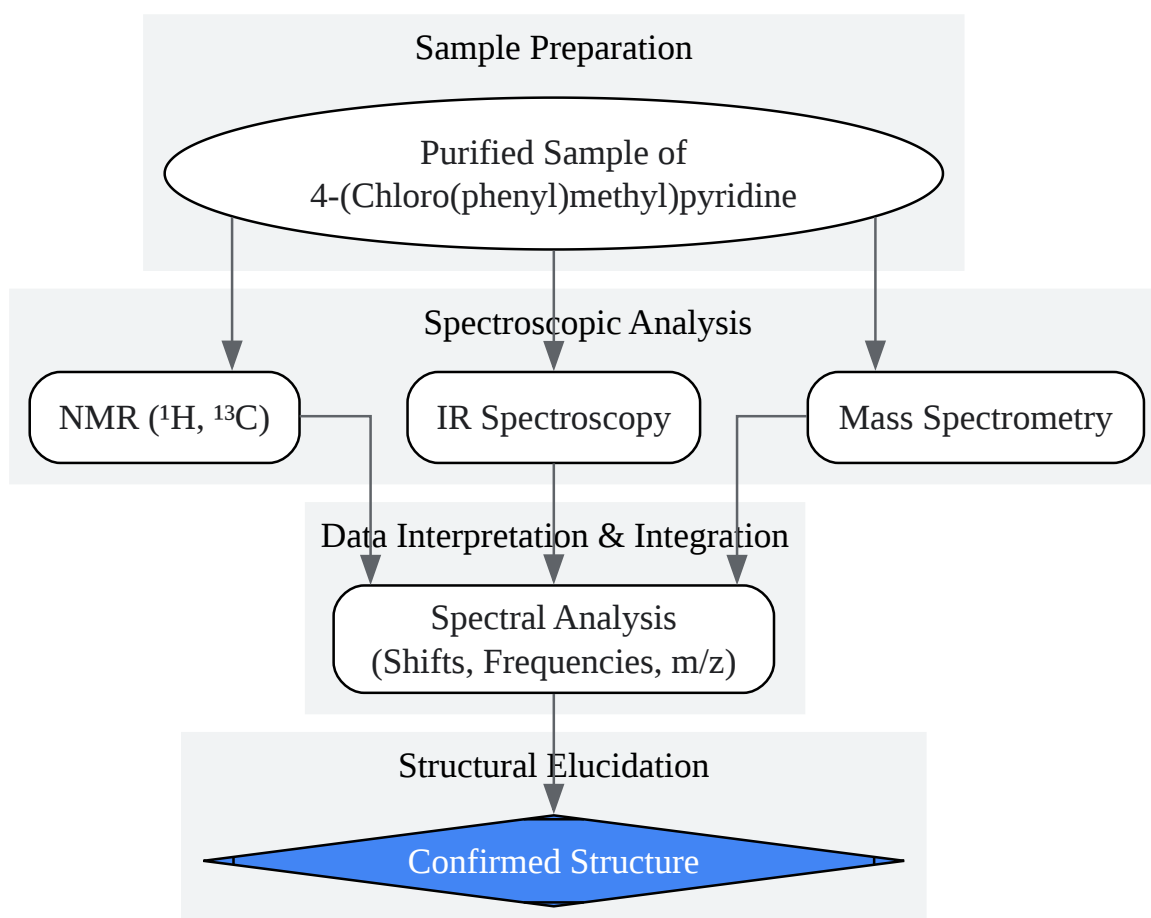
Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of **4-(Chloro(phenyl)methyl)pyridine**, a key intermediate in pharmaceutical synthesis. In the absence of extensive published experimental data for this specific molecule, this document leverages foundational principles of spectroscopy and comparative data from analogous structures to present a robust, predictive profile. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the theoretical basis for the expected spectral features. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of this and similar heterocyclic compounds.

Introduction: The Structural Significance of 4-(Chloro(phenyl)methyl)pyridine

4-(Chloro(phenyl)methyl)pyridine is a substituted pyridine derivative featuring a chiral center, making its structural elucidation critical for its application in stereospecific synthesis. The molecule incorporates three key structural motifs: a pyridine ring, a phenyl ring, and a benzylic chloride. Each of these components imparts distinct and predictable features in its spectroscopic signature. A thorough understanding of its NMR, IR, and MS data is paramount for identity confirmation, purity assessment, and quality control in synthetic and medicinal chemistry workflows.

The analytical workflow for characterizing a novel or sparsely documented compound like **4-(Chloro(phenyl)methyl)pyridine** relies on the synergistic interpretation of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they offer unambiguous confirmation.



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Figure 1: A generalized workflow for the spectroscopic characterization and structural confirmation of **4-(Chloro(phenyl)methyl)pyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **4-(Chloro(phenyl)methyl)pyridine**, both ^1H and ^{13}C NMR will provide definitive information about the electronic environment of each atom.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum is anticipated to show distinct signals for the protons on the pyridine and phenyl rings, as well as the single methine proton. The chemical shifts are influenced by the electronegativity of the nitrogen in the pyridine ring and the chlorine atom, as well as the anisotropic effects of the aromatic systems.

Table 1: Predicted ^1H NMR Data for **4-(Chloro(phenyl)methyl)pyridine** in CDCl_3

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-2', H-6' (Pyridine α -H)	8.50 - 8.65	Doublet (d)	~4-5 Hz	2H
H-3', H-5' (Pyridine β -H)	7.15 - 7.25	Doublet (d)	~4-5 Hz	2H
H-2 to H-6 (Phenyl)	7.30 - 7.45	Multiplet (m)	-	5H
Methine-H (- CH(Cl)-)	6.20 - 6.35	Singlet (s)	-	1H

Causality Behind Predictions:

- Pyridine Protons: The protons at the 2' and 6' positions (alpha to the nitrogen) are the most deshielded due to the inductive effect and lone pair influence of the nitrogen atom, consistent with data for pyridine itself and its derivatives.^{[1][2]} The protons at the 3' and 5' positions

(beta to the nitrogen) appear further upfield. This pattern is similar to that observed for 4-benzylpyridine.[3]

- **Phenyl Protons:** The five protons of the unsubstituted phenyl ring are expected to resonate in the typical aromatic region. Their signals will likely overlap, forming a complex multiplet.
- **Methine Proton:** This single proton is attached to a carbon bearing an electronegative chlorine atom and is flanked by two deshielding aromatic rings. This environment causes a significant downfield shift, and as it has no adjacent protons, it will appear as a sharp singlet.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show nine distinct signals, reflecting the molecule's lack of symmetry around the chiral center.

Table 2: Predicted ¹³C NMR Data for **4-(Chloro(phenyl)methyl)pyridine** in CDCl₃

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
C-2', C-6' (Pyridine α-C)	149.5 - 151.0
C-3', C-5' (Pyridine β-C)	121.0 - 122.5
C-4' (Pyridine γ-C)	148.0 - 149.5
C-1 (Phenyl, ipso)	138.0 - 140.0
C-2, C-6 (Phenyl, ortho)	128.0 - 129.0
C-3, C-5 (Phenyl, meta)	128.5 - 129.5
C-4 (Phenyl, para)	129.5 - 131.0
Methine-C (-CH(Cl)-)	65.0 - 70.0

Causality Behind Predictions:

- **Pyridine Carbons:** The chemical shifts are based on known values for pyridine, where C2/C6 are around 150 ppm, C3/C5 are around 124 ppm, and C4 is around 136 ppm.[4][5] The attachment of the chloro(phenyl)methyl group at the C4 position will cause a downfield shift for C4' and influence the other ring carbons.

- **Phenyl Carbons:** The shifts are predicted based on benzene (128.5 ppm) with minor variations due to the alkyl-halide substituent.
- **Methine Carbon:** The carbon atom bonded to the highly electronegative chlorine atom will be significantly deshielded, resulting in a chemical shift in the 65-70 ppm range.

Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Accurately weigh 10-20 mg of **4-(Chloro(phenyl)methyl)pyridine** and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl_3). For enhanced signal in ^{13}C NMR, a higher concentration (30-50 mg) may be beneficial.
- **Solvent and Referencing:** CDCl_3 is a suitable solvent. The residual solvent peak at 7.26 ppm for ^1H NMR and 77.16 ppm for ^{13}C NMR serves as the internal standard for chemical shift calibration.^[6]
- **Data Acquisition:** Acquire spectra on a 400 MHz or higher field NMR spectrometer. For ^1H NMR, a standard pulse sequence with 8-16 scans is typically sufficient. For ^{13}C NMR, a proton-decoupled experiment with a sufficient number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds is recommended to ensure quantitative accuracy for all carbon signals.
- **Data Processing:** Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ^1H NMR signals and pick peaks for both ^1H and ^{13}C spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Table 3: Predicted IR Absorption Bands for **4-(Chloro(phenyl)methyl)pyridine**

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
3100 - 3000	Aromatic C-H Stretch	Medium
1600, 1560, 1480	Aromatic C=C and C=N Ring Stretch	Medium-Strong
1450, 1415	C-H Bending	Medium
800 - 690	Aromatic C-H Out-of-Plane Bending	Strong
750 - 650	C-Cl Stretch	Strong

Interpretation of IR Data:

- The presence of sharp peaks between 3000 and 3100 cm⁻¹ confirms the aromatic C-H bonds.[7]
- A series of absorptions in the 1480-1600 cm⁻¹ region is characteristic of the carbon-carbon and carbon-nitrogen double bond stretching vibrations within the pyridine and phenyl rings. [8]
- Strong absorptions in the 800-690 cm⁻¹ region arise from the out-of-plane C-H bending vibrations, which can be diagnostic of the substitution patterns of the aromatic rings.
- A strong band in the lower frequency region (typically 650-750 cm⁻¹) is expected for the C-Cl stretching vibration.[9]

Experimental Protocol: IR Spectroscopy

- **Sample Preparation (KBr Pellet):** Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Place the powder into a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

- **Data Acquisition:** Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm^{-1} .
- **Background Correction:** A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

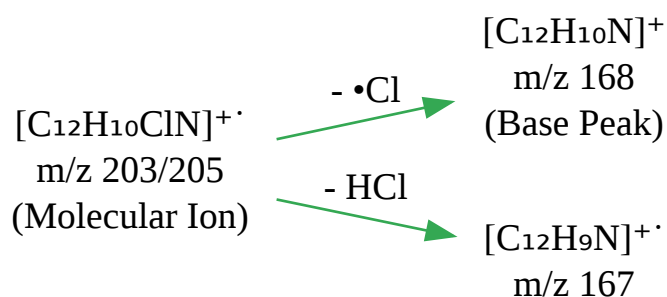
Table 4: Predicted Major Ions in the EI Mass Spectrum of **4-(Chloro(phenyl)methyl)pyridine**

m/z Value	Proposed Fragment Ion	Comments
203/205	$[\text{C}_{12}\text{H}_{10}\text{ClN}]^{+}$ (Molecular Ion)	Expected in a ~3:1 ratio due to ^{35}Cl and ^{37}Cl isotopes.
168	$[\text{C}_{12}\text{H}_{10}\text{N}]^{+}$ (Loss of $\bullet\text{Cl}$)	Likely the base peak due to the formation of a stable benzylic cation.
167	$[\text{C}_{12}\text{H}_9\text{N}]^{+}$ (Loss of HCl)	Common fragmentation pathway for alkyl chlorides.
91	$[\text{C}_7\text{H}_7]^{+}$ (Tropylium ion)	Resulting from cleavage of the C-C bond between the rings and the methine carbon.
78	$[\text{C}_5\text{H}_4\text{N}]^{+}$ (Pyridyl cation)	Indicates fragmentation of the bond connecting the pyridine ring.
77	$[\text{C}_6\text{H}_5]^{+}$ (Phenyl cation)	Indicates fragmentation of the bond connecting the phenyl ring.

Interpretation of Fragmentation Pattern:

The molecular weight of **4-(Chloro(phenyl)methyl)pyridine** is 203.67 g/mol. The mass spectrum will show a characteristic isotopic pattern for the molecular ion ($[M]^+$ and $[M+2]^+$) in an approximate 3:1 abundance ratio, which is a definitive indicator of the presence of a single chlorine atom.

The most probable fragmentation pathway involves the loss of a chlorine radical ($\bullet\text{Cl}$) from the molecular ion. This is known as benzylic cleavage and results in the formation of a highly resonance-stabilized secondary benzylic carbocation at m/z 168. This fragment is expected to be the base peak (the most intense peak) in the spectrum.^[10] Further fragmentation could involve the loss of hydrogen cyanide (HCN) from the pyridine ring or fragmentation of the phenyl ring.



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Figure 2: Primary fragmentation pathways for **4-(Chloro(phenyl)methyl)pyridine** in Electron Ionization (EI) Mass Spectrometry.

Experimental Protocol: Mass Spectrometry

- **Sample Introduction:** Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
- **Ionization:** Utilize Electron Ionization (EI) at a standard energy of 70 eV. This technique provides reproducible fragmentation patterns that are useful for library matching and structural elucidation.
- **Mass Analysis:** Use a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

- Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting data is plotted as a mass spectrum (relative intensity vs. m/z).

Conclusion: A Unified Spectroscopic Picture

The structural elucidation of **4-(Chloro(phenyl)methyl)pyridine** is achieved through the congruent interpretation of NMR, IR, and MS data.

- MS confirms the molecular weight (203/205 amu) and the presence of chlorine. Its fragmentation pattern, dominated by the loss of a chlorine radical (m/z 168), establishes the benzylic chloride nature of the molecule.
- IR spectroscopy confirms the presence of the key functional groups: aromatic rings (C-H and C=C/C=N stretches) and the carbon-chlorine bond.
- NMR spectroscopy provides the definitive structural map. ^1H NMR confirms the presence and connectivity of the 5-proton phenyl system, the 4-proton 4-substituted pyridine system, and the single methine proton. ^{13}C NMR accounts for all 12 carbon atoms in their unique electronic environments.

Together, these techniques provide a self-validating system, leaving no ambiguity as to the structure of **4-(Chloro(phenyl)methyl)pyridine**. This guide serves as a foundational reference for the analytical characterization of this important chemical entity.

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